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Compound of Interest

Compound Name: Br-PEG3-C2-Boc

Cat. No.: B606396

An In-Depth Technical Guide to Br-PEG3-C2-Boc: Chemical Properties, Synthesis, and
Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

The heterobifunctional linker, broadly referred to as Br-PEG3-C2-Boc, is a cornerstone in
modern drug development, particularly in the fields of Proteolysis Targeting Chimeras
(PROTACS) and Antibody-Drug Conjugates (ADCSs). Its modular nature, comprising a bromo
functional group for nucleophilic substitution, a polyethylene glycol (PEG) spacer to enhance
solubility and optimize spatial orientation, and a Boc-protected amine for controlled, sequential
reactions, makes it a versatile tool for conjugating different molecular entities. This technical
guide provides a comprehensive overview of the chemical properties, synthesis, and
applications of linkers described as Br-PEG3-C2-Boc, with a focus on clarifying the distinct
chemical entities that fall under this nomenclature.

Disambiguation of "Br-PEG3-C2-Boc"

It is critical to note that "Br-PEG3-C2-Boc" is a general descriptor rather than a specific IUPAC
name. Consequently, several distinct chemical structures with different CAS numbers are
commercially available under this or similar names. This guide will focus on three of the most
common of these compounds, detailing their specific properties. The primary distinctions
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between these molecules lie in the arrangement and length of the carbon spacer ("C2") and the
nature of the linkage to the Boc-protected group.

Compound 1: tert-Butyl (2-(2-(2-
bromoethoxy)ethoxy)ethyl)carbamate

This compound features a two-carbon spacer between the PEG chain and the Boc-protected
nitrogen atom.

Table 1. Chemical Properties of tert-Butyl (2-(2-(2-bromoethoxy)ethoxy)ethyl)carbamate[1][2]

Property Value

CAS Number 165963-71-3
Molecular Formula C11H22BrNO4
Molecular Weight 312.20 g/mol [3]
Appearance Colorless liquid[4]

Soluble in Chloroform, Dichloromethane, and

Solubilit
Y Ethyl Acetate.[1]

Storage Store at 2-8°C, protected from light, dry, sealed.

Compound 2: tert-Butyl 3-(2-(2-(2-
bromoethoxy)ethoxy)ethoxy)propanoate

In this molecule, the Boc group is part of a tert-butyl ester, and the "C2" refers to a two-carbon
propanoate spacer.

Table 2. Chemical Properties of tert-Butyl 3-(2-(2-(2-bromoethoxy)ethoxy)ethoxy)propanoate[5]
[6]
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Property Value

CAS Number 782475-37-0

Molecular Formula C13H25BroO5

Molecular Weight 341.24 g/mol [7]

Appearance Liquid

Solubility Soluble in DMSO, DCM, DMF.
Storage Store at -20°C.

Compound 3: tert-Butyl (2-(2-(2-(2-
bromoethoxy)ethoxy)ethoxy)ethyl)carbamate

This linker has a longer PEG chain than Compound 1, with the Boc-protected amine attached
to a two-carbon spacer at the end of the PEG3 chain.

Table 3: Chemical Properties of tert-Butyl (2-(2-(2-(2-
bromoethoxy)ethoxy)ethoxy)ethyl)carbamate

Property Value

CAS Number 1076199-21-7

Molecular Formula C13H26BrNO5

Molecular Weight 356.25 g/mol

Appearance Liquid

Solubility Soluble in DMSO, DCM, DMF.
Storage Store at -20°C.

Experimental Protocols

The utility of these linkers lies in the ability to selectively deprotect the Boc group to reveal a
primary amine, which can then be coupled to another molecule. The bromo group provides a
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reactive site for conjugation, typically through nucleophilic substitution.

Protocol 1: Boc Deprotection of PEG Linkers

This is a general and robust protocol for the removal of the tert-butoxycarbonyl (Boc) protecting
group from the amine terminus of the PEG linker.

Materials:

Boc-protected PEG linker (e.g., Compound 1, 2, or 3)
e Dichloromethane (DCM), anhydrous

» Trifluoroacetic acid (TFA)

» Triisopropylsilane (TIS) (optional, as a scavenger)

o Toluene

e Saturated aqueous sodium bicarbonate solution

e Anhydrous sodium sulfate

» Round-bottom flask

e Magnetic stirrer and stir bar

e |ce bath

Rotary evaporator
Procedure:

» Dissolution: Dissolve the Boc-protected PEG linker in anhydrous DCM to a concentration of
0.1-0.2 M in a round-bottom flask equipped with a magnetic stir bar.

e Cooling: Cool the solution to 0°C in an ice bath.
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 Acidification: Slowly add trifluoroacetic acid (TFA) to the stirred solution to a final
concentration of 20-50% (v/v). If the substrate is sensitive to cationic side reactions, add a
scavenger such as triisopropylsilane (TIS) to a final concentration of 2.5-5% (v/v).

e Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room
temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid
chromatography-mass spectrometry (LC-MS) until the starting material is consumed
(typically 1-2 hours).

o Work-up:

o Upon completion, concentrate the reaction mixture under reduced pressure using a rotary
evaporator to remove the DCM and excess TFA.

o To remove residual TFA, add toluene to the residue and co-evaporate under reduced
pressure. Repeat this step two more times.

o The resulting TFA salt of the deprotected amine can often be used directly in the next
synthetic step.

o Neutralization (Optional):

o To obtain the free amine, dissolve the residue in a suitable organic solvent (e.g., DCM or
ethyl acetate).

o Wash the organic solution with a saturated agueous solution of sodium bicarbonate to
neutralize the TFA salt.

o Separate the organic layer and dry it over anhydrous sodium sulfate.

o Filter the solution and concentrate it under reduced pressure to yield the free amine.

Application in PROTAC Development: BRD4
Degradation

A prominent application of these PEG linkers is in the synthesis of PROTACs. A well-studied
example is the development of PROTACSs targeting Bromodomain-containing protein 4 (BRD4),
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a key regulator of oncogene expression. PROTACs are heterobifunctional molecules that
recruit a target protein (in this case, BRD4) to an E3 ubiquitin ligase, leading to the
ubiquitination and subsequent degradation of the target protein by the proteasome.

A common strategy for synthesizing a BRD4-targeting PROTAC, such as dBET1, involves
using a PEG linker to connect a BRD4 inhibitor (e.g., JQ1) to an E3 ligase ligand (e.g.,
pomalidomide, which binds to Cereblon).

Signaling Pathway: PROTAC-mediated BRD4
Degradation

The mechanism of action for a BRD4-targeting PROTAC is a cyclical process that results in the

catalytic degradation of the BRD4 protein.
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Caption: Mechanism of PROTAC-mediated degradation of BRD4 protein.

Experimental Workflow: Synthesis of a BRD4-Targeting
PROTAC
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The synthesis of a PROTAC like dBET1 is a multi-step process that involves the sequential
conjugation of the linker to the E3 ligase ligand and the target protein ligand.

Start Materials

Pomalidomide Derivative
(with nucleophile)

Step 1: Conjugate Linker and
Pomalidomide (SN2 reaction)

Br-PEG3-C2-NH-Boc

JQ1 Derivative
(with carboxylic acid)

Step 3: Amide Coupling
(EDC, NHS)

Final PROTAC
(e.g., dBET1)

Purification (HPLC)
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Caption: A representative workflow for the synthesis of a BRD4-targeting PROTAC.

Conclusion

The family of linkers generally described as Br-PEG3-C2-Boc are indispensable tools in the
development of targeted therapeutics like PROTACs and ADCs. Understanding the specific
chemical structures and properties associated with the different CAS numbers is crucial for
reproducible and successful research. The protocols and workflows provided in this guide offer
a solid foundation for researchers and scientists to effectively utilize these versatile linkers in
their drug discovery and development endeavors. The continued exploration and application of
such linkers will undoubtedly fuel the advancement of next-generation therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of ress Hast
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and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 9/9 Tech Support


https://www.benchchem.com/product/b606396#br-peg3-c2-boc-chemical-properties-and-cas-number
https://www.benchchem.com/product/b606396#br-peg3-c2-boc-chemical-properties-and-cas-number
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b606396?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b606396?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

